Ethyl 3-[(4-chlorobenzoyl)amino]benzoate
Description
Ethyl 3-[(4-chlorobenzoyl)amino]benzoate (molecular formula: C₁₆H₁₄ClNO₃) is an ester derivative featuring a benzoate core substituted at the 3-position with a 4-chlorobenzoylamino group. Its structure is characterized by a 4-chlorobenzoyl moiety linked via an amide bond to the 3-amino position of ethyl benzoate.
Properties
Molecular Formula |
C16H14ClNO3 |
|---|---|
Molecular Weight |
303.74g/mol |
IUPAC Name |
ethyl 3-[(4-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H14ClNO3/c1-2-21-16(20)12-4-3-5-14(10-12)18-15(19)11-6-8-13(17)9-7-11/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
QQIMQJHQYUYJAM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with the target molecule but differ in substitution positions or functional groups:
Key Observations :
- Functional Groups: Replacing the benzoylamino group with a benzylamino group (as in Ethyl 4-[(4-chlorobenzyl)amino]benzoate) reduces polarity, while dichlorophenoxy acetyl substitution enhances halogen content and lipophilicity .
Physicochemical Properties
- Polarity and Solubility :
- The target compound’s amide and ester groups confer moderate polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMSO) compared to purely aromatic analogs.
- Ethyl 4-chloro-3-nitrobenzoate, lacking amide bonds, exhibits lower solubility in polar solvents due to nitro group dominance .
- Molecular Weight and Lipophilicity: Dichlorophenoxy-substituted derivatives (e.g., C₁₇H₁₅Cl₂NO₄) show higher molecular weights (~368 Da) and logP values, favoring membrane permeability .
Data Tables
Table 1: Structural and Functional Comparison
| Property | Ethyl 3-[(4-Chlorobenzoyl)amino]benzoate | Ethyl 4-[(4-chlorobenzoyl)amino]benzoate | Ethyl 4-[(4-chlorobenzyl)amino]benzoate |
|---|---|---|---|
| Substitution Position | 3-position | 4-position | 4-position |
| Functional Group | Amide (benzoylamino) | Amide (benzoylamino) | Amine (benzylamino) |
| Molecular Weight | 289.74 | 289.74 | 289.76 |
| Polarity | High (amide + ester) | High (amide + ester) | Moderate (amine + ester) |
Preparation Methods
Spectroscopic Analysis
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